3-HYDROXY-3-METHYL-D3-PENTANEDIOIC ACID
Overview
Description
Meglutol-d3, also known as dicrotalic acid-d3 or 3-hydroxy-3-methylglutaric acid-d3, is a deuterium-labeled version of meglutol. Meglutol is a hypolipidemic agent that lowers cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids. It acts by inhibiting the activity of hydroxymethylglutaryl coenzyme A reductases, which is the rate-limiting enzyme in the biosynthesis of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meglutol-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into meglutol. The deuteration process involves the substitution of hydrogen atoms with deuterium atoms in the meglutol molecule. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
The industrial production of meglutol-d3 involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped with reactors and deuterium gas supply systems. The production involves strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Meglutol-d3 undergoes several types of chemical reactions, including:
Oxidation: Meglutol-d3 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: Meglutol-d3 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of meglutol-d3 can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Meglutol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: Employed in research on lipid metabolism and cholesterol biosynthesis.
Medicine: Investigated for its potential therapeutic effects in lowering cholesterol and treating hyperlipidemia.
Industry: Utilized in the development of new drugs and as a standard in mass spectrometry for the quantification of meglutol .
Mechanism of Action
Meglutol-d3 exerts its effects by inhibiting the activity of hydroxymethylglutaryl coenzyme A reductases, the rate-limiting enzyme in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other lipids, thereby lowering their levels in the blood. The molecular targets and pathways involved include the mevalonate pathway, which is crucial for cholesterol biosynthesis .
Comparison with Similar Compounds
Meglutol-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Meglutol: The non-deuterated version of meglutol-d3, used for similar purposes but without the benefits of deuterium labeling.
Mevalonic acid: Another compound involved in the cholesterol biosynthesis pathway, but with different properties and applications.
Hydroxymethylglutaryl coenzyme A: A precursor in the mevalonate pathway, also involved in cholesterol biosynthesis .
Meglutol-d3 stands out due to its enhanced stability and unique labeling, making it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
3-hydroxy-3-(trideuteriomethyl)pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOAOTPXWNWTSH-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(=O)O)(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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